[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLYYHKHBKVHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with difluoromethyl ketones can lead to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Histone Deacetylase Inhibition:
Recent studies have identified [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol derivatives as selective inhibitors of histone deacetylase 6 (HDAC6), an important target in cancer therapy. The difluoromethyl group enhances the compound's ability to bind to the enzyme's active site, leading to potent inhibition at low nanomolar concentrations . This selectivity is crucial as it minimizes off-target effects associated with other HDAC inhibitors.
Case Study:
In a study published in 2023, researchers synthesized various derivatives of difluoromethyl-1,2,4-oxadiazoles and evaluated their efficacy against HDAC6. The most effective compound exhibited significant anti-tumor activity in vitro and in vivo models of cancer, demonstrating the therapeutic potential of this class of compounds .
Material Science
Synthesis of Functional Polymers:
The compound serves as a building block for synthesizing functional polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.
Case Study:
A recent investigation into polymer composites utilized this compound as a cross-linking agent. The resulting materials exhibited improved mechanical properties and resistance to solvents compared to traditional polymers . This application highlights the compound's versatility beyond medicinal chemistry.
Table 1: Comparison of HDAC6 Inhibition Potency of Difluoromethyl Derivatives
| Compound Name | IC50 (nM) | Selectivity Ratio (HDAC6/HDAC1) |
|---|---|---|
| This compound | 25 | >100 |
| SE-7552 | 15 | >80 |
| Other HDAC Inhibitors | >100 | <10 |
*Data derived from biochemical assays measuring the inhibitory potency against HDAC6 and selectivity over other isoforms .
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to a biological response. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol, we compare it with structurally related 1,2,4-oxadiazole derivatives. Key parameters include molecular weight, substituent effects, biological activity, and synthetic accessibility.
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Comparative Insights
In contrast, the pyridin-3-yl group in (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol introduces polarity, reducing logP (~0.5) but improving aqueous solubility, which is advantageous for antimicrobial applications .
Biological Activity: Fluorinated derivatives, such as the 4-fluorophenyl analog in , exhibit potent antituberculosis activity due to enhanced target binding via halogen interactions. The target compound’s difluoromethyl group may similarly engage in hydrophobic or electrostatic interactions with biological targets . Compounds like cyclohexyl[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol demonstrate the role of bulky substituents in CNS penetration, a property less likely in the smaller difluoromethyl analog .
Synthetic Accessibility: The synthesis of this compound likely involves cyclization of amidoxime precursors with difluoroacetylating agents, whereas pyridinyl analogs require metal-catalyzed coupling reactions . Fluorinated compounds often require specialized reagents (e.g., DAST or Deoxo-Fluor), increasing synthetic complexity compared to non-fluorinated derivatives .
Research Findings and Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 1.8 | 2.1 | 1 (OH) | 5 |
| (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol | 0.5 | 12.4 | 1 (OH) | 6 |
| 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide | 3.2 | 0.05 | 1 (NH) | 6 |
Biological Activity
[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound characterized by its difluoromethyl group attached to an oxadiazole ring. This compound has garnered attention in recent years for its potential biological activities, particularly as an inhibitor of histone deacetylase 6 (HDAC6), a target in various diseases including cancer.
The molecular formula of this compound is CHFNO, with a molecular weight of 150.09 g/mol. The compound features a difluoromethyl group that enhances its lipophilicity and metabolic stability compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 150.09 g/mol |
| CAS Number | 1934455-03-4 |
Research indicates that this compound acts as a selective and irreversible inhibitor of HDAC6. The mechanism involves the interaction of the compound with the zinc-binding site of the enzyme, leading to a two-step slow-binding inhibition process. The difluoromethyl group plays a crucial role in enhancing binding affinity and selectivity towards HDAC6, making it a promising candidate for therapeutic applications in oncology .
Inhibition of HDAC6
A significant study demonstrated that this compound derivatives exhibited potent inhibitory activity against HDAC6, with IC50 values in the submicromolar range. For instance, one derivative showed an IC50 of 0.531 μM against HDAC6 while being inactive against other isoforms (HDAC1–4), highlighting its selectivity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the oxadiazole ring and difluoromethyl group can significantly impact biological activity. Variations in substituents on the aromatic linker have been explored to optimize binding and inhibitory potency against HDAC6. For example, derivatives with pyrimidinyl linkers demonstrated enhanced inhibitory effects compared to those with simpler linkers .
Study on Selectivity and Mechanism
A comprehensive study evaluated the binding kinetics and selectivity of difluoromethyl oxadiazoles as HDAC6 inhibitors. The findings revealed that these compounds exhibit slow-on binding properties, contrasting with traditional hydroxamates which typically show rapid binding kinetics. This slow-binding characteristic may provide extended therapeutic effects by maintaining inhibition over longer periods .
Comparative Analysis
A comparative analysis was conducted between this compound and other oxadiazole derivatives such as [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol. The difluoromethyl variant displayed superior metabolic stability and lipophilicity, which are advantageous for drug development .
Q & A
Q. How to validate the compound’s role in inhibiting protein-protein interactions (PPIs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
